2-(3-Ethylidene-7-methyloct-6-enyl)pyridine

Lipophilicity Physicochemical property Drug-likeness

2-(3-Ethylidene-7-methyloct-6-enyl)pyridine (CAS 97158-51-5) is a nitrogen-containing heterocyclic compound belonging to the 2-alkylpyridine class, characterized by a branched C16 alkenyl substituent bearing a conjugated ethylidene moiety and a terminal prenyl group. With a molecular formula of C16H23N, a molecular weight of 229.36 g/mol, and a computed XLogP3 of 5, this molecule occupies a distinct lipophilic space compared to linear 2-alkylpyridine analogs such as 2-octylpyridine or 2-nonylpyridine.

Molecular Formula C16H23N
Molecular Weight 229.36 g/mol
CAS No. 97158-51-5
Cat. No. B12662779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethylidene-7-methyloct-6-enyl)pyridine
CAS97158-51-5
Molecular FormulaC16H23N
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESCC=C(CCC=C(C)C)CCC1=CC=CC=N1
InChIInChI=1S/C16H23N/c1-4-15(9-7-8-14(2)3)11-12-16-10-5-6-13-17-16/h4-6,8,10,13H,7,9,11-12H2,1-3H3/b15-4+
InChIKeyNOJMLDMONYOFDF-SYZQJQIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Ethylidene-7-methyloct-6-enyl)pyridine (CAS 97158-51-5): Physicochemical Baseline and Class Positioning


2-(3-Ethylidene-7-methyloct-6-enyl)pyridine (CAS 97158-51-5) is a nitrogen-containing heterocyclic compound belonging to the 2-alkylpyridine class, characterized by a branched C16 alkenyl substituent bearing a conjugated ethylidene moiety and a terminal prenyl group [1]. With a molecular formula of C16H23N, a molecular weight of 229.36 g/mol, and a computed XLogP3 of 5, this molecule occupies a distinct lipophilic space compared to linear 2-alkylpyridine analogs such as 2-octylpyridine or 2-nonylpyridine [2]. Its predicted boiling point (337.9 °C) and acid dissociation constant (pKa 5.72) further differentiate it within the broader pyridine derivative landscape . Notably, the compound's structural complexity—including a defined E-configuration at the ethylidene double bond—imparts unique conformational constraints and reactivity profiles that are not recapitulated by simple saturated alkyl chains, making it a compound of interest for specialized synthetic, coordination, and materials research applications.

Procurement Risks of Substituting 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine with Simpler 2-Alkylpyridine Analogs


Generic substitution of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine with simpler linear 2-alkylpyridines (e.g., 2-octylpyridine, CAS 33841-61-1) is scientifically unsound due to fundamental differences in lipophilicity, conformational flexibility, and functional-group reactivity that directly undermine experimental reproducibility and target performance. While 2-octylpyridine exhibits an ACD/LogP of 4.91 and a boiling point of 260.7 °C, the target compound's XLogP3 of 5 and significantly higher boiling point of 337.9 °C indicate divergent intermolecular interaction profiles that critically impact solubility, partitioning, and thermal stability in demanding applications [1]. Moreover, the absence of the ethylidene unsaturation and the prenyl terminus in simple analogs eliminates key synthetic handles for further derivatization, such as stereoselective addition or cross-coupling, rendering them unsuitable as drop-in replacements for research programs requiring precise molecular architecture. The quantitative data provided in Section 3 substantiate why only the authentic compound meets the stringent selection criteria for specialized research and industrial use.

Evidence-Based Differentiation of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine from Closest Analogs


Lipophilicity Profile: XLogP3 Benchmarking Against 2-Octylpyridine and 2-Nonylpyridine

The target compound's XLogP3 of 5, computed by PubChem, places it at an intermediate yet distinct lipophilicity level between 2-octylpyridine (ACD/LogP 4.91, XLogP3 4.5) and 2-nonylpyridine (ACD/LogP 5.44, XLogP3 5.1) [1]. This positioning is not merely additive but reflects the branched, unsaturated architecture: the ethylidene group and prenyl terminus contribute to a higher partition coefficient than a fully saturated C8 chain, yet the conformational rigidity from the double bond prevents the excessive lipophilicity and molecular flexibility associated with a linear C9 chain, which triggers a Rule of 5 violation (rotatable bond count 8) . Thus, the compound offers a therapeutically relevant lipophilicity window that balances membrane permeability and solubility, a feature not achievable by simple linear 2-alkylpyridines.

Lipophilicity Physicochemical property Drug-likeness

Thermal Stability and Boiling Point Comparison with 2-Nonylpyridine

The target compound exhibits a predicted boiling point of 337.9 °C at 760 mmHg, which is 62.2 °C higher than 2-nonylpyridine (275.7 °C) despite a molecular weight difference of only 24 Da . This dramatic increase cannot be explained by molecular weight alone and indicates substantially stronger intermolecular forces, likely arising from the polarizable ethylidene π-system and dipolar interactions enabled by the branched architecture. For procurement, this translates to superior thermal stability in high-temperature reactions, distillation processes, or applications requiring low volatility.

Thermal stability Boiling point Intermolecular interaction

Basicity Modulation: pKa Shift Relative to 2-Alkylpyridine Baseline

The predicted pKa of 5.72 for the target compound is notably lower than the typical pKa of ~6.0 reported for simple 2-alkylpyridines like 2-ethylpyridine or 2-propylpyridine . This decrease in basicity is attributed to the electron-withdrawing inductive effect and possible through-space interactions of the ethylidene double bond, which reduce electron density on the pyridine nitrogen. For procurement decisions, this altered basicity directly influences metal coordination strength, protonation state at physiological pH, and catalytic activity when the compound serves as a ligand.

pKa Basicity Coordination chemistry

Topological Polar Surface Area and Rotatable Bond Count: Conformational Pre-organization

The target compound displays a topological polar surface area (TPSA) of 12.9 Ų and 6 rotatable bonds, compared to 2-octylpyridine (TPSA 13 Ų, 7 rotatable bonds) and 2-nonylpyridine (TPSA 13 Ų, 8 rotatable bonds) [1]. Despite similar TPSA values, the reduced rotatable bond count in the target compound indicates greater conformational pre-organization imposed by the ethylidene double bond and branched geometry. For procurers, this means the compound accesses a narrower conformational ensemble, which can enhance binding selectivity for biological targets or chelation specificity in metal complexes, while still maintaining permeability due to low TPSA. Furthermore, 2-nonylpyridine triggers a Rule of 5 violation due to excessive flexibility, a liability absent in the target compound.

TPSA Conformational flexibility Drug-likeness

Synthetic Utility: The Ethylidene Handle as a Differentiating Functional Group

Unlike 2-octylpyridine or 2-nonylpyridine, which bear fully saturated and chemically inert alkyl chains, the target compound possesses a stereodefined ethylidene double bond (E-configuration) and a terminal prenyl olefin [1]. These unsaturation sites serve as orthogonal synthetic handles for further functionalization—the ethylidene group can participate in Diels-Alder cycloadditions, epoxidation, or hydroboration, while the prenyl terminus enables Heck, Suzuki, or metathesis cross-coupling reactions . This dual reactivity is absent in simple 2-alkylpyridine analogs and provides a strategic advantage for diversifying chemical libraries or constructing complex molecular architectures from a common intermediate.

Synthetic intermediate Ethylidene Cross-coupling

Optimal Application Scenarios for 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine Based on Differentiated Evidence


Lead Optimization in Medicinal Chemistry: Exploiting Balanced Lipophilicity and Conformational Rigidity

The combination of an XLogP3 of 5 and a reduced rotatable bond count (6) makes 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine an attractive scaffold for optimizing CNS drug candidates where controlling lipophilicity and conformational entropy is paramount for blood-brain barrier penetration and target selectivity [1][2]. Unlike 2-nonylpyridine, which incurs a Rule of 5 violation, the target compound's physicochemical profile aligns with drug-likeness criteria, positioning it as a privileged intermediate for generating focused screening libraries with enhanced developability odds.

Coordination Chemistry and Catalyst Design: Tuning Metal-Binding Affinity via Modulated Basicity

The predicted pKa of 5.72, lowered relative to standard 2-alkylpyridines, enables precise tuning of the pyridine nitrogen's donor strength when employed as a ligand for transition metals . This property is critical for designing homogeneous catalysts where subtle changes in electron density at the metal center dictate catalytic turnover and selectivity. The compound's ethylidene unsaturation further provides a site for post-complexation modification, allowing catalyst fine-tuning without altering the primary coordination sphere.

High-Temperature Industrial Synthesis and Materials Chemistry

With a predicted boiling point 62 °C higher than 2-nonylpyridine, 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is suitable as a high-boiling solvent, heat-transfer fluid component, or monomer in polymerizations conducted under elevated thermal conditions . Its enhanced thermal stability reduces volatility-related losses and safety risks, translating to improved process efficiency and environmental compliance in industrial settings, a direct procurement advantage over more volatile linear alkylpyridine alternatives.

Divergent Synthesis of Complex Natural Product Analogs and Agrochemicals

The dual reactivity of the ethylidene and prenyl olefins renders this compound a versatile branching intermediate for the divergent synthesis of terpenoid-pyridine hybrids, insect pheromone analogs, or novel fungicidal leads inspired by natural alkylpyridine alkaloids [3]. This capability to generate structural diversity from a single intermediate supports rapid SAR exploration in agrochemical discovery, minimizing inventory complexity and accelerating hit-to-lead timelines for procurement-driven R&D programs.

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